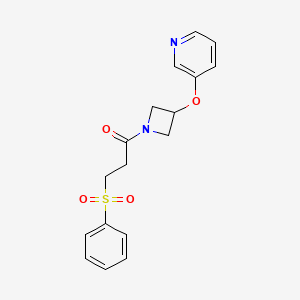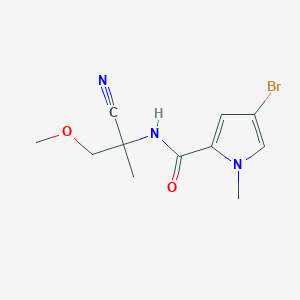
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H13N5O2S2 and its molecular weight is 395.46. The purity is usually 95%.
BenchChem offers high-quality 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound has been utilized in the synthesis of various heterocyclic compounds that show significant biological activities. For example, it serves as a precursor in the synthesis of novel sulphonamide derivatives, demonstrating good antimicrobial activity (Fahim & Ismael, 2019). Similarly, derivatives synthesized from this compound have been explored for their insecticidal activities against pests like the cotton leafworm, indicating its potential in agricultural applications (Fadda et al., 2017).
Chemical Synthesis and Mechanistic Insights
In chemical synthesis, the compound has facilitated the creation of diverse heterocyclic structures. For instance, it has been used to develop new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, showcasing the versatility of this molecule in contributing to the chemical repertoire (Ibrahim & Behbehani, 2014). Additionally, its role in the synthesis of heterocycles incorporating a thiadiazole moiety highlights its importance in generating compounds with potential insecticidal properties (Elewa et al., 2021).
Antitumor and Antioxidant Evaluation
The compound and its derivatives have been subjected to antitumor and antioxidant evaluations, contributing to the search for new therapeutic agents. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives derived from this molecule have been synthesized and assessed for their antitumor activity, with some showing promising results (Albratty et al., 2017). These studies are crucial in identifying potential compounds for further development into cancer therapeutics.
Molecular Docking and In Vitro Screening
The compound has also been a subject of molecular docking and in vitro screening studies, aiming to understand its interaction with biological targets and potential efficacy in treating diseases. For example, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives synthesized from this compound were screened for their antimicrobial and antioxidant activities, demonstrating the compound's utility in discovering new bioactive molecules (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c24-16(21-18-20-14(11-27-18)12-3-1-7-19-9-12)10-23-17(25)6-5-13(22-23)15-4-2-8-26-15/h1-9,11H,10H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIONKQPPTDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)

![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)



![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)
![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)
![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

